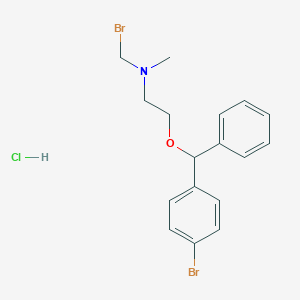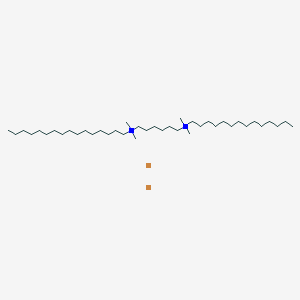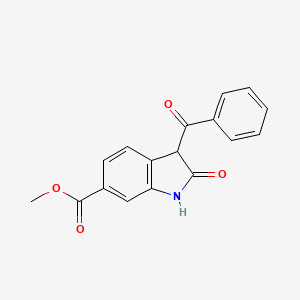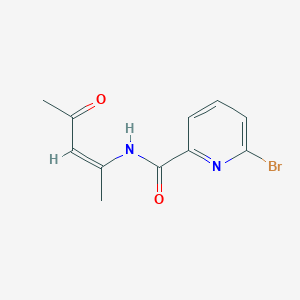
(Z)-6-Bromo-N-(4-oxopent-2-en-2-yl)picolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-6-Bromo-N-(4-oxopent-2-en-2-yl)picolinamide is a synthetic organic compound characterized by its brominated picolinamide structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6-Bromo-N-(4-oxopent-2-en-2-yl)picolinamide typically involves the following steps:
-
Bromination of Picolinamide: : The starting material, picolinamide, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. This step introduces the bromine atom at the 6-position of the picolinamide ring.
-
Formation of the Enone Moiety: : The next step involves the formation of the 4-oxopent-2-en-2-yl group. This can be achieved through a Claisen condensation reaction between an appropriate ester and a ketone, followed by dehydration to form the enone.
-
Coupling Reaction: : The final step is the coupling of the brominated picolinamide with the enone moiety. This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, under controlled conditions to ensure the formation of the (Z)-isomer.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for bromination and coupling reactions, as well as advanced purification techniques like recrystallization and chromatography.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the enone moiety, leading to the formation of epoxides or other oxidized derivatives.
-
Reduction: : Reduction of the enone group can yield saturated ketones or alcohols, depending on the reducing agent used.
-
Substitution: : The bromine atom in the picolinamide ring can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) can be used in polar aprotic solvents.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Various substituted picolinamides depending on the nucleophile used.
科学研究应用
Chemistry
In organic synthesis, (Z)-6-Bromo-N-(4-oxopent-2-en-2-yl)picolinamide can serve as a building block for the synthesis of more complex molecules. Its brominated structure allows for further functionalization through cross-coupling reactions.
Biology
The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structure suggests potential interactions with biological targets, which could be explored in pharmacological studies.
Medicine
Potential medicinal applications include the development of new therapeutic agents. The compound’s ability to undergo various chemical transformations makes it a versatile scaffold for drug design.
Industry
In material science, this compound could be used in the synthesis of novel polymers or as a precursor for the development of advanced materials with specific properties.
作用机制
The mechanism of action of (Z)-6-Bromo-N-(4-oxopent-2-en-2-yl)picolinamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The enone moiety might participate in Michael addition reactions with nucleophilic residues in proteins, affecting their function.
相似化合物的比较
Similar Compounds
6-Bromo-N-(4-oxopent-2-en-2-yl)picolinamide: Lacks the (Z)-configuration, which could affect its reactivity and biological activity.
6-Chloro-N-(4-oxopent-2-en-2-yl)picolinamide: Similar structure but with a chlorine atom instead of bromine, potentially altering its chemical properties.
N-(4-oxopent-2-en-2-yl)picolinamide: Lacks the halogen atom, which could significantly change its reactivity and applications.
Uniqueness
The (Z)-configuration and the presence of the bromine atom make (Z)-6-Bromo-N-(4-oxopent-2-en-2-yl)picolinamide unique
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
属性
分子式 |
C11H11BrN2O2 |
|---|---|
分子量 |
283.12 g/mol |
IUPAC 名称 |
6-bromo-N-[(Z)-4-oxopent-2-en-2-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C11H11BrN2O2/c1-7(6-8(2)15)13-11(16)9-4-3-5-10(12)14-9/h3-6H,1-2H3,(H,13,16)/b7-6- |
InChI 键 |
YXGKJVQRKOQFGX-SREVYHEPSA-N |
手性 SMILES |
C/C(=C/C(=O)C)/NC(=O)C1=NC(=CC=C1)Br |
规范 SMILES |
CC(=CC(=O)C)NC(=O)C1=NC(=CC=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



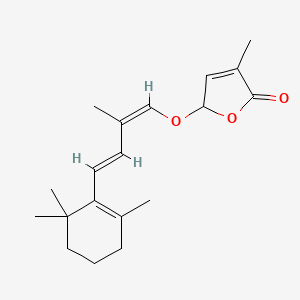
![2-[[4-(Thiolan-1-ium-2-ylmethyl)phenyl]methyl]thiolan-1-ium;dichloride](/img/structure/B12838661.png)
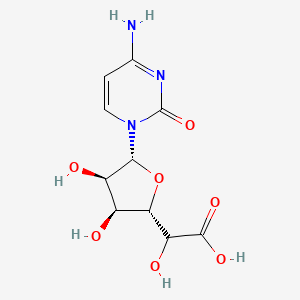
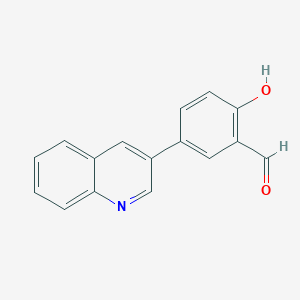
![4-[2-(Bromomethyl)pentyl]-2,3-dimethylthiomorpholine](/img/structure/B12838677.png)
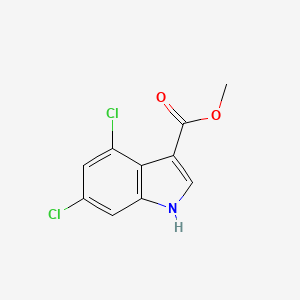
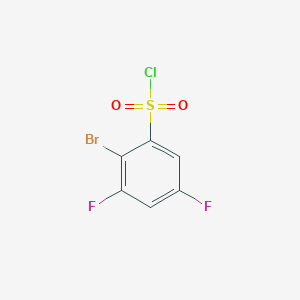
![N-[2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-ethyl]-2-fluoro-benzamide](/img/structure/B12838690.png)
